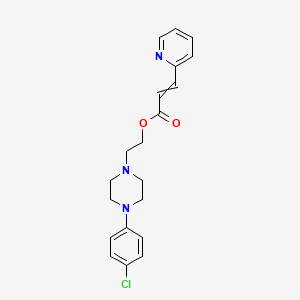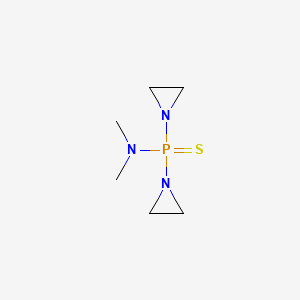
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of phosphinothioic amides, which are characterized by the presence of a phosphorus atom bonded to a sulfur atom and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- typically involves the reaction of aziridine with a phosphinothioic chloride derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Aziridine with Phosphinothioic Chloride: Aziridine is reacted with a phosphinothioic chloride derivative in the presence of a base.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic oxide derivatives.
Reduction: Reduction reactions can convert the compound into phosphinothioic amine derivatives.
Substitution: The aziridine rings can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products
The major products formed from these reactions include phosphinothioic oxide derivatives, phosphinothioic amine derivatives, and various substituted aziridine compounds.
科学的研究の応用
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinothioic derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- involves its interaction with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential cellular processes. This mechanism is particularly relevant in its use as a chemosterilant and potential anticancer agent.
類似化合物との比較
Similar Compounds
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-(3-methoxypropyl): Similar in structure but with a different substituent on the nitrogen atom.
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-(2-chloroethyl): Contains a chloroethyl group instead of a dimethyl group.
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N-ethyl: Features an ethyl group on the nitrogen atom.
Uniqueness
Phosphinothioic amide, P,P-bis(1-aziridinyl)-N,N-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in various applications.
特性
CAS番号 |
3750-43-4 |
|---|---|
分子式 |
C6H14N3PS |
分子量 |
191.24 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H14N3PS/c1-7(2)10(11,8-3-4-8)9-5-6-9/h3-6H2,1-2H3 |
InChIキー |
IXOXBOSWSMBIRQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)P(=S)(N1CC1)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


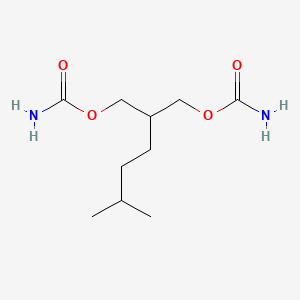
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
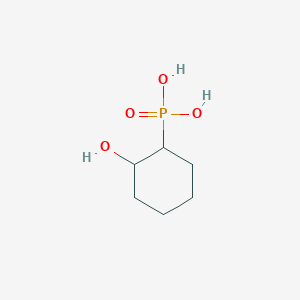
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)


![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
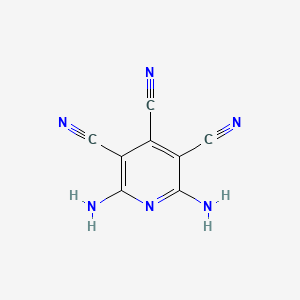
![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
